3-Chloro-4-(methylsulfonyl)phenol 3-Chloro-4-(methylsulfonyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18598054
InChI: InChI=1S/C7H7ClO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
SMILES:
Molecular Formula: C7H7ClO3S
Molecular Weight: 206.65 g/mol

3-Chloro-4-(methylsulfonyl)phenol

CAS No.:

Cat. No.: VC18598054

Molecular Formula: C7H7ClO3S

Molecular Weight: 206.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(methylsulfonyl)phenol -

Specification

Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
IUPAC Name 3-chloro-4-methylsulfonylphenol
Standard InChI InChI=1S/C7H7ClO3S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Standard InChI Key IECLOLDRDOOQOJ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)O)Cl

Introduction

Structural and Physical Properties

3-Chloro-4-(methylsulfonyl)phenol exists as a tan to pink-brown solid with limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . The methylsulfonyl group enhances the compound’s electron-withdrawing capacity, influencing its reactivity in nucleophilic substitution reactions.

PropertyValueSource
Molecular FormulaC₇H₇ClO₃S
Molecular Weight206.65 g/mol
Solubility (Water)Slight
Boiling Point (Estimate)~272.52°C
pKa (25°C)7.83 (Parent Phenol)

Synthesis and Reaction Pathways

The synthesis of 3-chloro-4-(methylsulfonyl)phenol typically involves chlorination of 4-(methylsulfonyl)phenol. Key methods include:

Chlorination Reactions

  • Reagents: Chlorine gas (Cl₂), thionyl chloride (SOCl₂), or chlorinating agents like HCl under catalytic conditions.

  • Solvents: Dichloromethane or tetrahydrofuran (THF) are commonly used to improve yield and reaction stability.

  • Conditions: Reactions are conducted at 25–70°C, with yields ranging from 81% to 97% depending on catalysts and reaction time.

Reaction MethodReagents/ConditionsYield
Chlorination with Cl₂Cl₂ gas, THF, 25°C, 6 hours81%
SOCl₂-Mediated ChlorinationSOCl₂, DCM, 70°C, 4 hours95%

Biological Activity and Pharmacological Relevance

3-Chloro-4-(methylsulfonyl)phenol exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development targeting chronic inflammatory diseases and pain management. Its methylsulfonyl group may enhance interactions with enzymes such as cyclooxygenases (COX), while the chlorine atom modulates bioavailability.

Mechanism of Action

  • Inflammation Modulation: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting NF-κB signaling pathways.

  • Metabolic Regulation: Shows potential in managing metabolic disorders through interactions with AMP-activated protein kinase (AMPK).

Biological TargetActivityPotential Application
COX EnzymesCompetitive inhibitionAnti-inflammatory drugs
AMPKActivationMetabolic disorder therapy

Comparison with Structurally Related Compounds

The compound’s unique structure sets it apart from analogs like 4-(methylsulfonyl)phenol and 2-chloro-4-(methylsulfonyl)phenol.

CompoundMolecular FormulaKey FeaturesApplications
3-Chloro-4-(methylsulfonyl)phenolC₇H₇ClO₃SChlorine + methylsulfonyl groupsAnti-inflammatory agents
4-(Methylsulfonyl)phenolC₇H₈O₃SNo chlorine; simpler structureIntermediate in synthesis
2-Chloro-4-(methylsulfonyl)phenolC₇H₇ClO₃SChlorine at position 2; positional isomerPolymer additives
HazardPreventive Measures
Skin ContactWash with soap and water immediately
Eye ExposureRinse with water for 15+ minutes
InhalationMove to fresh air; seek medical help

Industrial and Research Applications

The compound serves as a building block in pharmaceuticals and agrochemicals:

  • Drug Synthesis: Intermediate in creating kinase inhibitors or anticancer agents.

  • Agrochemicals: Potential herbicide or fungicide due to its sulfonyl group’s bioactivity.

Future Research Directions

  • Bioactivity Optimization: Structural modifications to enhance selectivity for COX-2 over COX-1.

  • Toxicity Studies: Assess long-term effects on aquatic ecosystems and mammals.

  • Formulation Development: Improve solubility for oral/parenteral administration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator